
1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide” belongs to the class of quinolones, which are bicyclic compounds containing a 2-quinolone moiety . Quinolones are known for their pharmaceutical and biological activities .
Molecular Structure Analysis
The compound contains several functional groups, including an allyl group, a hydroxy group, a carboxamide group, and a methylpyridinyl group. These groups can influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, 4-hydroxy-2-quinolones are known to undergo various reactions, including the formation of pyranoquinoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. Quinolones generally have good stability and are often crystalline solids at room temperature .科学的研究の応用
Chemical Synthesis and Structural Analysis
1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound that can serve as a precursor or intermediate in the synthesis of various chemical structures. For instance, Ukrainets et al. (2011) explored the bromination reactions of similar quinoline derivatives, demonstrating the potential for producing oxazolo[3,2-a]-quinolines through halocyclization, a process that could be relevant for the compound due to its structural similarities (Ukrainets, Mospanova, Gorokhova, & Shishkina, 2011). This study highlights the compound's utility in chemical synthesis and the exploration of its chemical behavior under different conditions.
Potential in Drug Development
The structure of 1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide suggests its potential relevance in drug development, particularly due to the presence of the quinoline core, a scaffold present in many pharmacologically active compounds. Though direct research on this specific compound's applications in drug development is scarce, studies on related quinoline derivatives provide insights. For instance, the synthesis and evaluation of quinoline derivatives for their antimicrobial properties (Desai, Dodiya, & Shihora, 2011) indicate the broader potential of quinoline-based compounds in therapeutic contexts (Desai, Dodiya, & Shihora, 2011).
Molecular Structure and Functional Group Reactivity
The molecular structure of 1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, featuring a mix of functional groups, offers a variety of chemical reactivities. For example, Ukrainets et al. (2009) conducted studies on related compounds, emphasizing the synthesis strategies and structural elucidation through X-ray analysis, which might be applicable for understanding and manipulating the compound (Ukrainets, Red’kin, Sidorenko, & Turov, 2009). This aspect is crucial for developing new chemical entities with potential application in medicinal chemistry.
将来の方向性
特性
IUPAC Name |
4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-11-22-14-9-5-4-8-13(14)17(23)16(19(22)25)18(24)21-15-10-6-7-12(2)20-15/h3-10,23H,1,11H2,2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOZINYXXUMPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2537034.png)
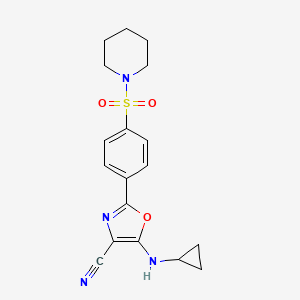

![N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2537040.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2537042.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2537045.png)
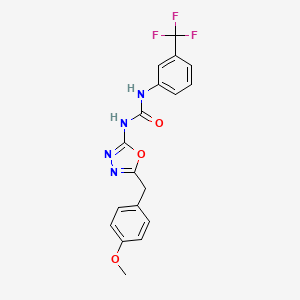

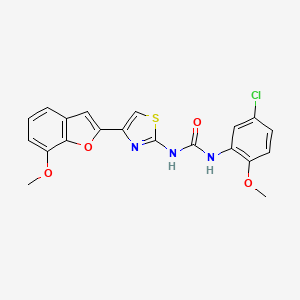
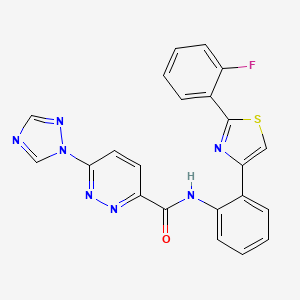
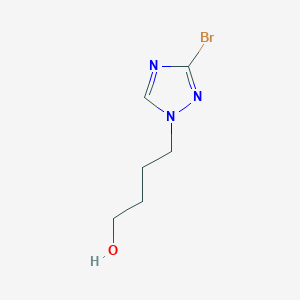

![N-(3,5-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2537053.png)